molecular formula C27H23N3O2S B2965704 2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793859-50-3

2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2965704
CAS No.: 1793859-50-3
M. Wt: 453.56
InChI Key: WKYGEPGJBUXFPY-UHFFFAOYSA-N
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Description

2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H23N3O2S and its molecular weight is 453.56. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. Starting materials may include substituted pyrrolopyrimidines and benzyl derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents.

  • Industrial Production Methods: : Industrial production of this compound involves scaling up laboratory procedures, ensuring consistency and purity. This may include optimizing reaction conditions, using industrial reactors, and employing purification methods like crystallization or chromatography.

Chemical Reactions Analysis

  • Types of Reactions: : 2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions including:

    • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

    • Reduction: : Reduction of functional groups to amines or alcohols.

    • Substitution: : Electrophilic or nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

    • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

    • Substitution Reagents: : Alkyl halides, acids, or bases.

  • Major Products Formed: : Depending on the reaction, major products may include derivatives with modified functional groups, such as sulfoxides, sulfones, amines, or substituted aromatic rings.

Scientific Research Applications: : The compound has broad applications in scientific research:

  • Chemistry: : Used as a building block for complex molecule synthesis.

  • Biology: : Investigated for its potential bioactivity, including antibacterial or anticancer properties.

  • Medicine: : Explored as a lead compound for drug development.

  • Industry: : Potential use in material science for creating novel materials with specific properties.

Mechanism of Action: : The mechanism of action of this compound depends on its specific applications. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, disrupting cellular processes. Molecular pathways involved might include inhibition of enzyme activity or interference with signaling pathways.

Comparison with Similar Compounds: : Similar compounds include other pyrrolopyrimidines, such as:

  • 2-(phenylthio)pyrrolo[3,2-d]pyrimidine derivatives: : These compounds have similar structures but different substituents, impacting their chemical properties and applications.

  • 3-(benzyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one derivatives: : These lack the thio substituent, leading to variations in reactivity and bioactivity.

There you go! Hope that hit the mark.

Properties

IUPAC Name

2-benzylsulfanyl-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-32-22-14-12-19(13-15-22)17-30-26(31)25-24(23(16-28-25)21-10-6-3-7-11-21)29-27(30)33-18-20-8-4-2-5-9-20/h2-16,28H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGEPGJBUXFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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